Arginine Vasopressin Diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginine vasopressin diacetate involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and bases such as DIPEA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Arginine vasopressin diacetate undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with altered biological activities and stability profiles .
Scientific Research Applications
Arginine vasopressin diacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in water balance, blood pressure regulation, and kidney function.
Medicine: Used in the treatment of conditions like diabetes insipidus and vasodilatory shock.
Industry: Employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Arginine vasopressin diacetate exerts its effects by binding to specific receptors in the body:
V1 Receptors: Located on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure.
V2 Receptors: Found in the renal collecting ducts, promoting water reabsorption and reducing urine output.
V3 Receptors: Present in the pituitary gland, stimulating the release of adrenocorticotropic hormone (ACTH).
The activation of these receptors triggers intracellular signaling pathways, including the cAMP-dependent mechanism, which ultimately leads to the physiological effects of this compound .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic analog of arginine vasopressin diacetate with a longer half-life and selective action on V2 receptors.
Terlipressin: Another analog with a higher affinity for V1 receptors, used primarily in the treatment of septic shock.
Uniqueness
This compound is unique due to its dual role in regulating both water balance and blood pressure. Its ability to act on multiple receptor types (V1, V2, and V3) allows it to exert diverse physiological effects, making it a versatile compound in both research and clinical settings .
Properties
Molecular Formula |
C48H69N15O14S2 |
---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(4S,7R,10R,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29+,30+,31-,32+,33+,34-;/m0./s1 |
InChI Key |
ZHFGXNMADRRGQP-NQHFENJBSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H]2CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
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